molecular formula C10H14ClNO2 B13269081 4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol

4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol

Cat. No.: B13269081
M. Wt: 215.67 g/mol
InChI Key: MJGUYZISENODNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is characterized by the presence of a chloro group, a hydroxypropan-2-yl group, and an aminomethyl group attached to a phenol ring. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol involves several steps. One common method includes the reaction of 4-chlorophenol with formaldehyde and 1-amino-2-propanol under controlled conditions. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

4-chloro-2-[(1-hydroxypropan-2-ylamino)methyl]phenol

InChI

InChI=1S/C10H14ClNO2/c1-7(6-13)12-5-8-4-9(11)2-3-10(8)14/h2-4,7,12-14H,5-6H2,1H3

InChI Key

MJGUYZISENODNV-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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